molecular formula C14H10O3 B14267855 2-Hydroxy-7-methoxy-9H-fluoren-9-one CAS No. 162138-07-0

2-Hydroxy-7-methoxy-9H-fluoren-9-one

Cat. No.: B14267855
CAS No.: 162138-07-0
M. Wt: 226.23 g/mol
InChI Key: IARXWAWVAOSGNM-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methoxy-9H-fluoren-9-one: is a chemical compound belonging to the fluorenone family Fluorenones are known for their unique structural properties, which include a fused ring system that imparts significant stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methoxy-9H-fluoren-9-one typically involves the introduction of hydroxy and methoxy groups onto the fluorenone core. One common method is the hydroxylation of 7-methoxy-9H-fluoren-9-one using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, where the starting material, 7-methoxy-9H-fluoren-9-one, is subjected to oxidative conditions in the presence of industrial oxidants like potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methoxy-9H-fluoren-9-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the fluorenone core can be reduced to form a corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of fluorenone, such as fluorenone ketones, fluorenone alcohols, and substituted fluorenones with different functional groups.

Scientific Research Applications

2-Hydroxy-7-methoxy-9H-fluoren-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methoxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-9-fluorenone: Similar in structure but lacks the methoxy group, which may result in different reactivity and applications.

    7-Methoxy-9H-fluoren-9-one:

    2,7-Dihydroxy-9-fluorenone: Contains two hydroxy groups, which may enhance its reactivity and biological activity.

Uniqueness

2-Hydroxy-7-methoxy-9H-fluoren-9-one is unique due to the presence of both hydroxy and methoxy groups, which impart distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

162138-07-0

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-hydroxy-7-methoxyfluoren-9-one

InChI

InChI=1S/C14H10O3/c1-17-9-3-5-11-10-4-2-8(15)6-12(10)14(16)13(11)7-9/h2-7,15H,1H3

InChI Key

IARXWAWVAOSGNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

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